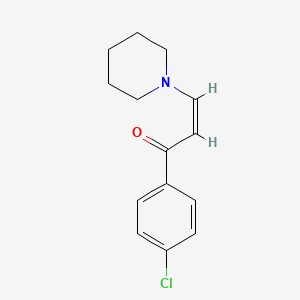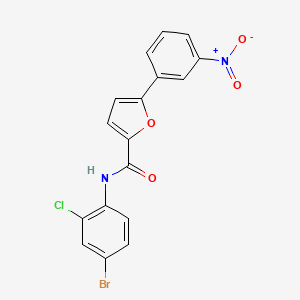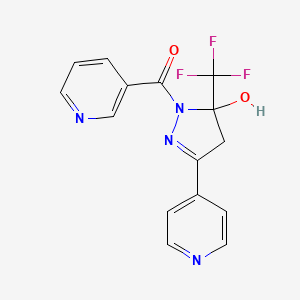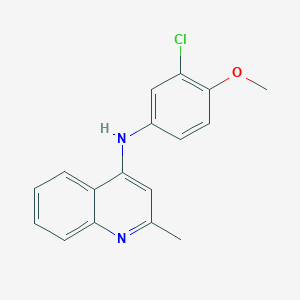![molecular formula C17H27NO8 B5065545 {2-[2-(4-methoxyphenoxy)ethoxy]ethyl}(3-methoxypropyl)amine oxalate](/img/structure/B5065545.png)
{2-[2-(4-methoxyphenoxy)ethoxy]ethyl}(3-methoxypropyl)amine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-[2-(4-methoxyphenoxy)ethoxy]ethyl}(3-methoxypropyl)amine oxalate, also known as MPEDA, is a chemical compound that has gained significant attention in scientific research. MPEDA is a potent and selective dopamine D3 receptor antagonist that has been used in a variety of studies to investigate the role of dopamine in various physiological and pathological processes.
Wissenschaftliche Forschungsanwendungen
{2-[2-(4-methoxyphenoxy)ethoxy]ethyl}(3-methoxypropyl)amine oxalate has been used in a variety of scientific research applications, including studies on drug addiction, Parkinson's disease, and schizophrenia. This compound has been shown to be a potent and selective dopamine D3 receptor antagonist, which makes it a valuable tool for investigating the role of dopamine in these and other diseases.
Wirkmechanismus
The mechanism of action of {2-[2-(4-methoxyphenoxy)ethoxy]ethyl}(3-methoxypropyl)amine oxalate involves its ability to block the dopamine D3 receptor. Dopamine is a neurotransmitter that plays a critical role in the brain's reward system and is involved in a variety of physiological and pathological processes. By blocking the dopamine D3 receptor, this compound can modulate the activity of dopamine in the brain, which can have a variety of effects on behavior and physiology.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to decrease drug-seeking behavior in cocaine-addicted rats, suggesting that it may have potential as a treatment for drug addiction. This compound has also been shown to improve motor function in animal models of Parkinson's disease, suggesting that it may have potential as a treatment for this disease as well. Additionally, this compound has been shown to have antipsychotic effects in animal models of schizophrenia, suggesting that it may have potential as a treatment for this disease as well.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using {2-[2-(4-methoxyphenoxy)ethoxy]ethyl}(3-methoxypropyl)amine oxalate in lab experiments is its potency and selectivity for the dopamine D3 receptor. This makes it a valuable tool for investigating the role of dopamine in various physiological and pathological processes. However, one limitation of using this compound is that it is a relatively new compound, and its long-term effects on physiology and behavior are not yet fully understood.
Zukünftige Richtungen
There are many future directions for research on {2-[2-(4-methoxyphenoxy)ethoxy]ethyl}(3-methoxypropyl)amine oxalate. One area of research could be to investigate the long-term effects of this compound on physiology and behavior. Another area of research could be to investigate the potential of this compound as a treatment for drug addiction, Parkinson's disease, and schizophrenia. Additionally, research could be done to investigate the potential of this compound as a tool for investigating the role of dopamine in other physiological and pathological processes.
Synthesemethoden
{2-[2-(4-methoxyphenoxy)ethoxy]ethyl}(3-methoxypropyl)amine oxalate can be synthesized using a multi-step process that involves the reaction of 4-methoxyphenol with ethylene oxide to form 2-(4-methoxyphenoxy)ethanol. The resulting compound is then reacted with 3-methoxypropylamine to form {2-[2-(4-methoxyphenoxy)ethoxy]ethyl}(3-methoxypropyl)amine. Finally, the amine is reacted with oxalic acid to form the oxalate salt of this compound.
Eigenschaften
IUPAC Name |
3-methoxy-N-[2-[2-(4-methoxyphenoxy)ethoxy]ethyl]propan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4.C2H2O4/c1-17-10-3-8-16-9-11-19-12-13-20-15-6-4-14(18-2)5-7-15;3-1(4)2(5)6/h4-7,16H,3,8-13H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOHJYKYLPLEJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCCOCCOC1=CC=C(C=C1)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5065463.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(2-chlorophenyl)-N~2~-cyclohexylglycinamide](/img/structure/B5065474.png)
![4-[(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)oxy]-3-nitrobenzenesulfonamide](/img/structure/B5065480.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate](/img/structure/B5065484.png)





![2-{[5-(isopropylthio)pentyl]oxy}naphthalene](/img/structure/B5065521.png)



![11-(2,6-dichlorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5065568.png)